
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a dimethylamino group, a methoxy group, and a carboxylic acid group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by the introduction of the dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
6-(Dimethylamino)-4-methoxy-2-naphthaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
6-(Dimethylamino)-4-methoxy-2-naphthol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
6-(Dimethylamino)-4-methoxy-2-naphthylamine: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness: 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical properties and reactivity. This functional group allows the compound to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
6-(dimethylamino)-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(16)17)7-13(18-3)12(9)8-11/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
ZEMJPMVEEXRKON-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


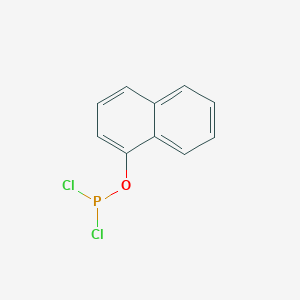
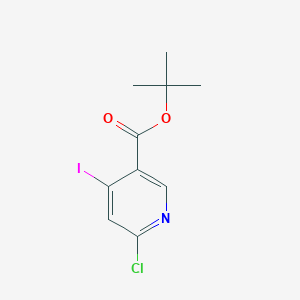

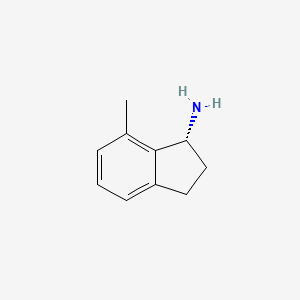
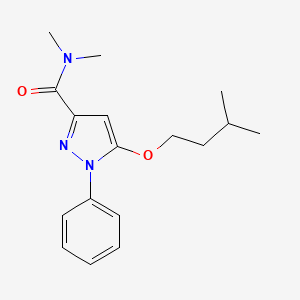
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
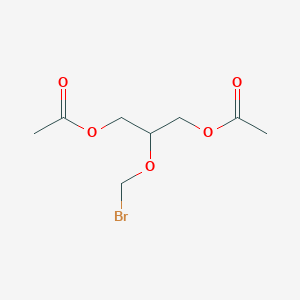


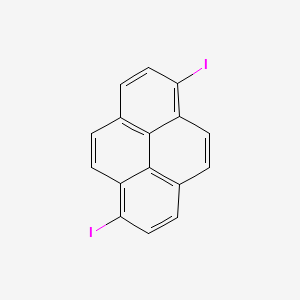

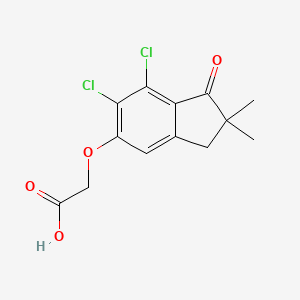
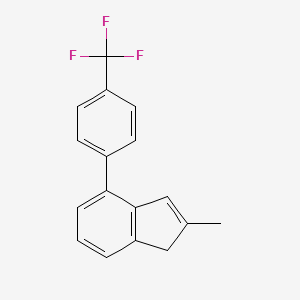
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
